N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride
Overview
Description
N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3N and its molecular weight is 237.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Plant Growth Regulating Acids : It's used in the synthesis of potentially plant growth regulating 1,2-amino-2,2-dialkylcyclopropanecarboxylic acids (Kimpe, Sulmon, & Boeykens, 1991).
Diastereoselective Cyclopropanations : It is employed in diastereoselective cyclopropanations of allylic amines and carbamates (Davies, Ling, Roberts, Russell, & Thomson, 2007).
Precursor in Chemical Reactions : It acts as a precursor to N,N-dibenzylimminium salt, which is useful in various chemical reactions (Kimura, Satake, & Morosawa, 1977).
Debenzylation to Primary Cyclopropylamines : N,N-dibenzylcyclopropylamines, derived from it, can be debenzylated to produce primary cyclopropylamines, useful in combinatorial syntheses of small molecule libraries (Meijere et al., 2002).
Inactivator of Mitochondrial Monoamine Oxidase : N-(1-Methyl)cyclopropylbenzylamine, related to it, inactivates pig liver mitochondrial monoamine oxidase (Silverman & Hoffman, 1981).
Intermediate in Organic Synthesis : It is also a significant intermediate for organic synthesis, widely used in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).
Cardiac Arrhythmias Protection : N,N-dibenzylchloroethylamine, similar to it, protects animals against cardiac arrhythmias produced by cyclopropane-adrenaline (Fawaz, 1951).
Catalysis and Chemical Synthesis : It is used in various catalytic and chemical synthesis processes, including cyclopropanation and C-H insertion reactions (Archambeau et al., 2015).
Properties
IUPAC Name |
N-[(2,3,6-trifluorophenyl)methyl]cyclopropanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-3-4-9(12)10(13)7(8)5-14-6-1-2-6;/h3-4,6,14H,1-2,5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJXRRMEVYQCCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2F)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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